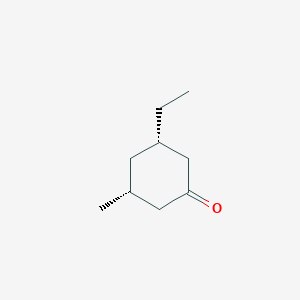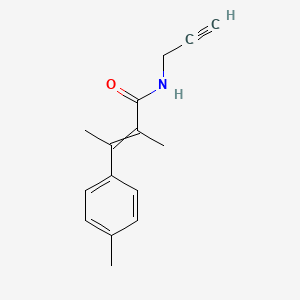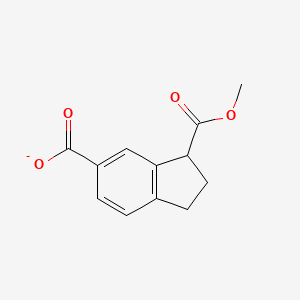
Propanamide, N-methyl-N-(2-methylphenyl)-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-methyl-N-(2-methylphenyl)-2-oxo- is an organic compound belonging to the amide class It is characterized by the presence of a propanamide backbone with a methyl group and a 2-methylphenyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanamide, N-methyl-N-(2-methylphenyl)-2-oxo- can be synthesized through several methods. One common approach involves the reaction of N-methyl-2-methylphenylamine with propanoyl chloride under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, N-methyl-N-(2-methylphenyl)-2-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields oxo derivatives.
Reduction: Reduction results in the formation of amines.
Substitution: Substitution reactions produce various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanamide, N-methyl-N-(2-methylphenyl)-2-oxo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanamide, N-methyl-N-(2-methylphenyl)-2-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide: A simpler amide with a propanamide backbone.
N-methylpropanamide: Similar to Propanamide, N-methyl-N-(2-methylphenyl)-2-oxo- but lacks the 2-methylphenyl group.
N-phenylpropanamide: Contains a phenyl group instead of a 2-methylphenyl group.
Uniqueness
Propanamide, N-methyl-N-(2-methylphenyl)-2-oxo- is unique due to the presence of both a methyl group and a 2-methylphenyl group attached to the nitrogen atom. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
61110-56-3 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
N-methyl-N-(2-methylphenyl)-2-oxopropanamide |
InChI |
InChI=1S/C11H13NO2/c1-8-6-4-5-7-10(8)12(3)11(14)9(2)13/h4-7H,1-3H3 |
Clave InChI |
HCKPVULYZMASBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N(C)C(=O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14594637.png)
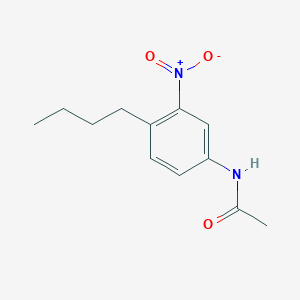



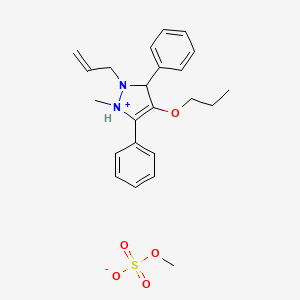


![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)
